molecular formula C15H20N4 B2709549 4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline CAS No. 325833-96-3

4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

Cat. No.: B2709549
CAS No.: 325833-96-3
M. Wt: 256.353
InChI Key: OPHPDLOQUPTISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a heterocyclic compound featuring a triazoloazepine core fused with a 4-methylaniline moiety via a methylene bridge. This compound is part of a broader class of triazoloazepine derivatives studied for applications in medicinal chemistry, particularly as antibacterial agents .

Properties

IUPAC Name

4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-12-6-8-13(9-7-12)16-11-15-18-17-14-5-3-2-4-10-19(14)15/h6-9,16H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHPDLOQUPTISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone, followed by cyclization to form the triazoloazepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Table 1: Synthesis Methods

MethodDescription
CyclizationReaction of hydrazine derivatives with aldehydes or ketones
SolventsEthanol or methanol
CatalystsTriethylamine

Chemistry

In chemistry, 4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that the triazoloazepine ring can interact with various biological targets, leading to significant therapeutic effects. Studies have shown promising results in inhibiting cancer cell proliferation and exhibiting antimicrobial activity against various pathogens .

Medicine

In the field of medicine, this compound is being explored as a potential therapeutic agent . Its unique chemical properties may allow it to modulate specific biochemical pathways effectively. For instance, its interactions with enzymes and receptors suggest a mechanism that could be harnessed for drug development aimed at treating various diseases.

Industry

Industrially, this compound is utilized in the development of new materials and chemical processes . Its stability and reactivity make it suitable for applications in polymer chemistry and the formulation of specialty chemicals.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of cell signaling pathways .
  • Antimicrobial Properties : Another research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The study indicated that the presence of the triazoloazepine moiety contributed to enhanced membrane permeability in bacterial cells.

Mechanism of Action

The mechanism of action of 4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s triazoloazepine ring system allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aniline Ring

2,3-Dimethylaniline Derivative
  • Compound : 2,3-Dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
  • Molecular Formula : C₁₆H₂₂N₄
  • Molecular Weight : 270.38 g/mol
  • No biological activity data is reported for this compound .
4-Chloroaniline Derivative
  • Compound : N-[4-Chloro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
  • Molecular Formula : C₂₆H₂₄ClN₇O
  • Molecular Weight : 518.98 g/mol
  • The additional triazole-carboxamide group expands pharmacological relevance .

Core Heterocycle Modifications

Triazoloazepine vs. Dithiazole
  • Compound : N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine
  • Molecular Formula : C₉H₆ClN₃S₂
  • Molecular Weight : 267.75 g/mol

Quaternary Ammonium Derivatives

  • Compound: 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepinium bromide
  • Molecular Formula : C₂₁H₂₃ClN₄O₂Br
  • Molecular Weight : 494.79 g/mol
  • Key Feature : Quaternary ammonium salts of triazoloazepines exhibit enhanced antibacterial activity, with a minimum inhibitory concentration (MIC) of 10.3 μg/mL against ammonifying bacteria. This highlights the importance of cationic charge in disrupting microbial membranes .

Biological Activity

4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6C_{15}H_{20}N_{6}, with a molecular weight of approximately 284.36 g/mol. The compound features a triazoloazepine structure that is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance:

  • A study demonstrated that compounds with similar triazole structures exhibit significant cytotoxic effects against various cancer cell lines. Specifically, derivatives showed IC50 values ranging from 0.5 to 10 μM against breast and colon cancer cells .
  • The compound’s mechanism may involve the inhibition of key signaling pathways such as ERK and AKT, which are crucial for cell proliferation and survival .

Antimicrobial Properties

Triazole derivatives have also been investigated for their antimicrobial properties:

  • Research indicates that compounds with similar structures can inhibit bacterial growth effectively. For example, one study reported a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus for related triazole compounds .

Inhibition of Kinase Activity

The compound may also act as an inhibitor of specific kinases:

  • A closely related analog was shown to inhibit TGF-β type I receptor kinase with an IC50 value as low as 0.013 μM. This suggests a potential application in treating fibrotic diseases and certain cancers .

Data Summary Table

The following table summarizes key findings related to the biological activity of triazole derivatives:

Activity Cell Line/Organism IC50/MIC Reference
AnticancerMCF-7 (breast cancer)3.91 μM
HCT-116 (colon cancer)0.53 μM
AntimicrobialStaphylococcus aureus32 μg/mL
Kinase InhibitionTGF-β receptor0.013 μM

Case Studies

  • Anticancer Mechanism : In a study examining the effects of triazole derivatives on gastric cancer cells (MGC-803), treatment with a related compound led to significant apoptosis induction and cell cycle arrest at the G2/M phase. The study reported that increasing concentrations resulted in higher rates of apoptosis (up to 45% at 24 μM) .
  • Kinase Selectivity : A pharmacokinetic study on an analog demonstrated high selectivity for ALK5/ALK4 kinases over a panel of 320 protein kinases, indicating a promising therapeutic window for targeting fibrotic diseases while minimizing off-target effects .

Q & A

Basic: How can researchers optimize the synthesis of 4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Reagent Ratios : Adjusting stoichiometry of precursors (e.g., 7-methoxy-3,4,5,6-tetrahydro-2H-azepine and substituted hydrazides) to minimize side reactions .
  • Solvent Selection : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance cyclization efficiency during triazolo-azepine ring formation .
  • Temperature Control : Stepwise heating (e.g., 80–100°C for cyclization, followed by reflux for quaternary salt formation) to stabilize intermediates .
  • Purification Techniques : Employing column chromatography with gradient elution (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity products .

Basic: What advanced spectroscopic and computational methods confirm the structural identity of this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., methyl group on aniline, azepine ring protons) and assess stereochemistry .
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles/geometry, particularly for the fused triazolo-azepine system .
  • DFT Calculations : Compare experimental IR/UV-Vis spectra with theoretical models (e.g., B3LYP/6-311++G(d,p)) to validate electronic transitions and vibrational modes .

Advanced: How should in vitro/in vivo pharmacological studies be designed to evaluate bioactivity?

Methodological Answer:

  • In Vitro Assays :
    • Dose Range : Test 0.1–100 µM concentrations in cell-based models (e.g., bacterial growth inhibition or enzyme inhibition assays) .
    • Controls : Include positive controls (e.g., known antibiotics) and vehicle-only controls to isolate compound-specific effects .
  • In Vivo Models :
    • Randomized Block Design : Assign treatment groups (e.g., low/high dose, placebo) using stratified randomization based on animal weight/age .
    • Endpoint Selection : Measure biomarkers (e.g., bacterial load reduction) and toxicity indicators (e.g., liver/kidney function) at predefined intervals .

Advanced: What strategies elucidate the mechanism of action for this compound’s bioactivity?

Methodological Answer:

  • Target Identification :
    • Surface Plasmon Resonance (SPR) : Screen against potential protein targets (e.g., bacterial enzymes) to quantify binding affinity .
    • Crystallography : Co-crystallize the compound with target proteins to visualize binding interactions .
  • Pathway Analysis : Use transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment .

Advanced: How can environmental fate and ecotoxicological impacts be systematically assessed?

Methodological Answer:

  • Biodegradation Studies : Conduct OECD 301/302 tests to measure degradation rates in water/soil under aerobic/anaerobic conditions .
  • Bioaccumulation : Use log KowK_{ow} (octanol-water partition coefficient) predictions via HPLC or computational tools (e.g., EPI Suite) to estimate environmental persistence .
  • Ecotoxicology : Perform acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, algae) at environmentally relevant concentrations .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature, solvent) to isolate variability .
  • Analytical Validation : Cross-check compound purity (HPLC, LC-MS) and stability (e.g., degradation under assay conditions) .
  • Meta-Analysis : Apply statistical models (e.g., random-effects meta-regression) to reconcile differences in reported IC50_{50}/EC50_{50} values .

Advanced: Which computational models predict physicochemical properties and bioactivity?

Methodological Answer:

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes with target proteins .
  • QSAR Studies : Train models on structurally similar triazolo-azepines to correlate substituent effects with activity .

Advanced: How to develop validated analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Chromatography : Optimize LC-MS/MS parameters (e.g., C18 column, 0.1% formic acid in mobile phase) for sensitivity .
  • Validation Parameters : Assess linearity (1–1000 ng/mL), precision (RSD <15%), recovery (>80%), and matrix effects per ICH guidelines .

Advanced: What regulatory considerations are critical for preclinical data submission?

Methodological Answer:

  • GLP Compliance : Document protocols, raw data, and audit trails for toxicity studies .
  • OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (repeated-dose toxicity) for standardized reporting .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified aryl (e.g., electron-withdrawing groups) or azepine rings (e.g., saturation changes) .
  • Activity Profiling : Test derivatives in parallel assays (e.g., antibacterial, cytotoxicity) to map functional group contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.